[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate
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Overview
Description
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate is a complex organic compound with the molecular formula C20H21N3O4 . This compound is characterized by the presence of a nitro group, a piperidine ring, and a methylideneamino linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the condensation of the nitro-substituted aromatic compound with 4-methylbenzoic acid under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate can be compared with other similar compounds such as:
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-chlorobenzoate: Similar structure but with a chlorine substituent instead of a methyl group.
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-fluorobenzoate: Similar structure but with a fluorine substituent instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents .
Properties
IUPAC Name |
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEIYWQHQKDHRK-STZFKDTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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